molecular formula C26H26ClNO3 B3995803 N-[3-(2H-1,3-BENZODIOXOL-5-YL)-4-PHENYLBUTYL]-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE

N-[3-(2H-1,3-BENZODIOXOL-5-YL)-4-PHENYLBUTYL]-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE

Cat. No.: B3995803
M. Wt: 435.9 g/mol
InChI Key: CRJNHEWSGJAMEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2H-1,3-BENZODIOXOL-5-YL)-4-PHENYLBUTYL]-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE is a synthetic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. The compound contains a benzodioxole moiety, a phenylbutyl chain, and a chlorophenylmethyl group, which contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2H-1,3-BENZODIOXOL-5-YL)-4-PHENYLBUTYL]-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether to form 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile. This intermediate is then reduced with lithium tetrahydroaluminate to yield [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . The final step involves the reaction of this amine with chloroacetyl chloride, followed by treatment with secondary amines and hetarenethiols to obtain the desired acetamide derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2H-1,3-BENZODIOXOL-5-YL)-4-PHENYLBUTYL]-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or benzodioxole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new amide or ether derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(2H-1,3-BENZODIOXOL-5-YL)-4-PHENYLBUTYL]-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. These interactions can lead to various biological effects, such as cell cycle arrest, apoptosis, or inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2H-1,3-BENZODIOXOL-5-YL)-4-PHENYLBUTYL]-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClNO3/c1-19(29)28(17-21-7-10-24(27)11-8-21)14-13-23(15-20-5-3-2-4-6-20)22-9-12-25-26(16-22)31-18-30-25/h2-12,16,23H,13-15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJNHEWSGJAMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCC(CC1=CC=CC=C1)C2=CC3=C(C=C2)OCO3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(2H-1,3-BENZODIOXOL-5-YL)-4-PHENYLBUTYL]-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-[3-(2H-1,3-BENZODIOXOL-5-YL)-4-PHENYLBUTYL]-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE
Reactant of Route 3
N-[3-(2H-1,3-BENZODIOXOL-5-YL)-4-PHENYLBUTYL]-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-[3-(2H-1,3-BENZODIOXOL-5-YL)-4-PHENYLBUTYL]-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[3-(2H-1,3-BENZODIOXOL-5-YL)-4-PHENYLBUTYL]-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE
Reactant of Route 6
N-[3-(2H-1,3-BENZODIOXOL-5-YL)-4-PHENYLBUTYL]-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.